molecular formula C6H13NO2 B1591466 DL-Leucine-d10 CAS No. 29909-01-1

DL-Leucine-d10

Cat. No. B1591466
CAS RN: 29909-01-1
M. Wt: 141.23 g/mol
InChI Key: ROHFNLRQFUQHCH-SHJFKSRGSA-N
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Description

DL-Leucine-d10 (L-Leu-d10) is an isotopically labeled amino acid that has been used in a variety of scientific research applications. It is a stable isotope of leucine, an essential amino acid, and has been used in a variety of research fields, including biochemistry, physiology, and nutrition. The d10 label, which is derived from deuterium, is a stable isotope of hydrogen and is used to distinguish between isotopic forms of the same molecule.

Scientific Research Applications

Isotactic Peptide Formation

DL-Leucine-d10 is utilized in the generation of isotactic peptides and co-peptides in water, contributing to studies on the origin of homochirality. The polymerization of DL(d10)-Leucine, when activated with specific chemicals, results in a library of peptides where homochiral sequences dominate. This is significant in understanding racemic β-sheets formation and their role as stereoselective templates in peptide chain elongation (Illos et al., 2010).

Quantitative Proteome Analysis

DL-Leucine-d10 is applied in quantitative proteome analysis. For example, in the study of yeast proteomes, DL-Leucine-d10 was used as a metabolic label. This allowed for a quantitative comparison of protein expression levels, demonstrating its effectiveness as an internal calibrant for peptide mass spectrometry analysis (Jiang & English, 2002).

Measurement of Bacterial Productivity

In aquatic microbial ecology, DL-Leucine-d10 serves as a non-radioactive method for measuring bacterial productivity based on protein synthesis rates. This method provides an alternative to traditional radioactive isotopes, offering significant advantages in field applications (Tsuchiya et al., 2020).

Peptide Biosynthesis in Neuroendocrine Cells

DL-Leucine-d10 is used to measure the biosynthetic rate of neuroendocrine peptides. In a study, it was employed to examine the biosynthesis of peptides like γ-lipotropin and insulin in cell lines, providing insights into peptide formation and secretion in neuroendocrine systems (Che et al., 2004).

Muscle Protein Synthesis Measurement

In human physiology research, DL-Leucine-d10 aids in measuring muscle protein synthesis. By introducing it endogenously and using blood for precursor enrichment determination, researchers can accurately calculate rates of muscle protein synthesis, highlighting its applicability in metabolic studies (Tran et al., 2015).

Protein Identification via Isotopic Labeling

DL-Leucine-d10 is instrumental in protein identification techniques. Using isotopically labeled leucine, researchers can identify proteins by mass and leucine content, thereby unambiguously identifying proteins isolated from organisms like E. coli (Veenstra et al., 2000).

Biosynthesis of Enantiomerically Pure Amino Acids

In the synthesis of enantiomerically pure amino acids, DL-Leucine-d10 plays a crucial role. For example, enzyme-catalyzed oxidation of racemic mixtures of dl-tert-leucine, involving leucine dehydrogenase, results in the production of d-tert-leucine with high enantiomeric excess. This process is important in the production of chiral amino acids for various applications (Hummel et al., 2003).

Expression Proteomics and Stable Isotope Labeling

DL-Leucine-d10 is used in a method known as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomic analysis. This approach involves in vivo incorporation of isotopically labeled amino acids like DL-Leucine-d10 into proteins, facilitating accurate and simultaneous identification and quantitation of complex protein mixtures (Ong et al., 2002).

Therapeutic Applications in Lysosomal Storage Disorders

In the context of lysosomal storage disorders like Niemann-Pick disease, DL-Leucine-d10 has shown potential therapeutic applications. Studies indicate that derivatives of DL-Leucine, such as acetyl-dl-leucine, can improve symptoms of ataxia and delay disease progression in relevant mouse models (Kaya et al., 2021).

Role in Cardiac Physiology and Pathology

Research involving DL-Leucine-d10 has also extended to cardiac physiology. Studies on proteins like Leucine-rich repeat containing protein 10 (LRRC10), which is related to cardiomyopathies, utilize DL-Leucine-d10 in understanding the molecular mechanisms underlying heart diseases (Brody & Lee, 2016).

properties

IUPAC Name

2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-SHJFKSRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584036
Record name Deuterated leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Leucine-d10

CAS RN

29909-01-1
Record name Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29909-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deuterated leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tesfai - 2018 - spiral.imperial.ac.uk
Sepsis is a ‘life-threatening disease caused by a dysregulated host response to an infection’. Despite advancements, effective treatments and biomarkers have remained elusive. …
Number of citations: 2 spiral.imperial.ac.uk

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